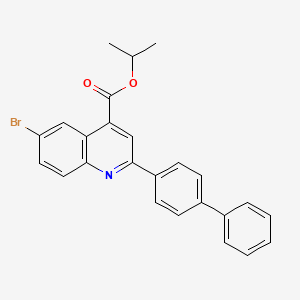
isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and chemistry. In
作用机制
The mechanism of action of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various molecular targets involved in cancer cell proliferation and survival. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in tumor metastasis. Additionally, isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of using isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the molecular mechanisms of cancer cell proliferation and survival. However, there are also some limitations to using isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate in lab experiments. One limitation is that it can be difficult to synthesize and purify, which can limit its availability. Additionally, isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate can be toxic to normal cells at high concentrations, which can make it challenging to use in certain experiments.
未来方向
There are many potential future directions for research on isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate. One direction is to further explore its anti-cancer activity and mechanism of action, with the goal of developing new cancer therapies that target the molecular pathways that isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate affects. Another direction is to study its potential applications in the treatment of Alzheimer's disease, with the goal of developing new drugs that can prevent or slow the progression of the disease. Additionally, there is potential for isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate to be used in other areas of scientific research, such as materials science and catalysis.
合成方法
The synthesis of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate involves the reaction of 2-bromo-6-nitrophenol with biphenyl-4-carbaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with isopropyl chloroformate and 2-aminoacetophenone to yield isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate. The purity and yield of isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are thought to play a key role in the development of the disease.
属性
IUPAC Name |
propan-2-yl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO2/c1-16(2)29-25(28)22-15-24(27-23-13-12-20(26)14-21(22)23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKJEASHRMAZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(4-biphenylyl)-6-bromo-4-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)

![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)
![3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5084500.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5084554.png)
![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)